molecular formula C16H18N4O4S B10865828 2-[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide

2-[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide

Cat. No.: B10865828
M. Wt: 362.4 g/mol
InChI Key: VGDAJZQPLJYFLM-UHFFFAOYSA-N
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Description

2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with ethyl, hydroxy, and methyl groups, as well as a sulfanyl group attached to an acetamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between ethyl acetoacetate and urea in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to yield the desired pyrimidine derivative.

    Introduction of Substituents: The ethyl, hydroxy, and methyl groups are introduced through selective alkylation and hydroxylation reactions. For example, ethylation can be achieved using ethyl iodide and a strong base like potassium carbonate.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction using thiourea as the nucleophile.

    Formation of the Acetamide Moiety: The final step involves the acylation of the pyrimidine derivative with 2-methyl-5-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group under catalytic hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety, where the amide nitrogen can act as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Preliminary studies may focus on its activity against certain diseases or its ability to modulate biological pathways.

Industry

In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. For example, the nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, while the pyrimidine ring may mimic natural substrates or inhibitors of enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-METHYL-4-NITROPHENYL)ACETAMIDE
  • 2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-METHYL-3-NITROPHENYL)ACETAMIDE
  • 2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-METHYL-6-NITROPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyrimidine ring with the nitro-substituted acetamide moiety allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H18N4O4S

Molecular Weight

362.4 g/mol

IUPAC Name

2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide

InChI

InChI=1S/C16H18N4O4S/c1-4-12-10(3)17-16(19-15(12)22)25-8-14(21)18-13-7-11(20(23)24)6-5-9(13)2/h5-7H,4,8H2,1-3H3,(H,18,21)(H,17,19,22)

InChI Key

VGDAJZQPLJYFLM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C)C

Origin of Product

United States

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